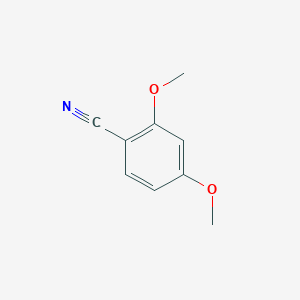

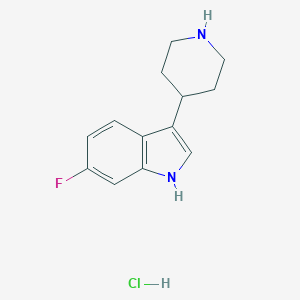

![molecular formula C12H15N3O2 B173748 1H-吡咯并[2,3-b]吡啶-1-甲酸,4-氨基,1,1-二甲基乙酯 CAS No. 173898-20-9](/img/structure/B173748.png)

1H-吡咯并[2,3-b]吡啶-1-甲酸,4-氨基,1,1-二甲基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

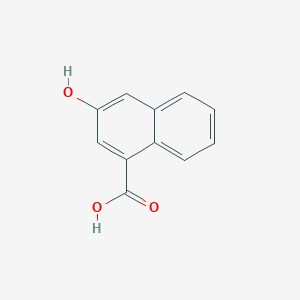

“1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester” is a chemical compound that has been studied for its potential applications in medical and pharmaceutical research . It has been used as a scaffold for the development of inhibitors for human neutrophil elastase (HNE), a potent serine protease . This compound has also shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of this compound involves the creation of a pyrrolo[2,3-b]pyridine scaffold . The process assesses how a shift of the nitrogen from position 2 to position 7 influences activity . The majority of new compounds synthesized were effective HNE inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its interactions with enzymes such as HNE and FGFRs . For instance, it has been found to inhibit HNE effectively .科学研究应用

Novel Synthetic Routes and Derivatives

- Synthesis Techniques : Research by Brodrick and Wibberley (1975) demonstrates a novel synthetic route for creating a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, leading to the production of 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

- Antioxidant Activity : A study by Zaki et al. (2017) explored the synthesis of derivatives of this compound, highlighting their remarkable antioxidant activity (Zaki et al., 2017).

Applications in Chemical Synthesis and Biology

- Combinatorial Chemistry : Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids, including compounds related to 1H-pyrrolo[2,3-b]pyridine, showing its potential in combinatorial transformations (Volochnyuk et al., 2010).

- Biocatalytic Methods : Research by Gill and Patel (2006) describes an efficient biocatalytic method for converting related compounds into critical intermediates in the synthesis of pharmaceuticals (Gill & Patel, 2006).

Pharmaceutical and Medicinal Research

- Antibacterial Activity : Toja et al. (1986) synthesized a series of derivatives showing in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).

- Antiviral Activity : Ivashchenko et al. (2014) investigated the antiviral activities of related compounds, particularly against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).

Further Chemical Research

- Heterocyclic Chemistry : Bialy and Gouda (2011) used cyanoacetamide in heterocyclic chemistry to synthesize derivatives with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).

- Synthetic Approaches : Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic entry to related 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, indicating the compound's importance in innovative synthetic methodologies (Alizadeh, Hosseinpour, & Rostamnia, 2008).

未来方向

The compound and its derivatives have shown promise in medical and pharmaceutical research, particularly in the development of novel and selective inhibitors for the treatment of inflammatory diseases and various types of tumors . Future research may focus on further optimizing these compounds and exploring their potential therapeutic applications .

属性

IUPAC Name |

tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBSQUGWTCZTRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

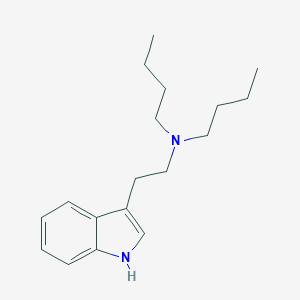

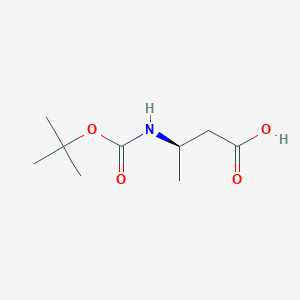

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

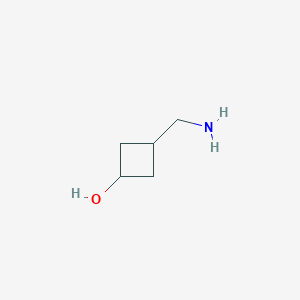

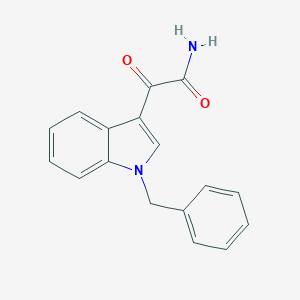

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)

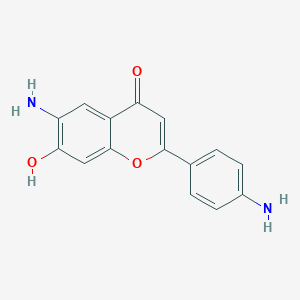

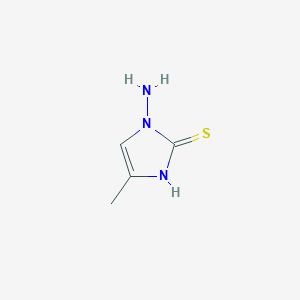

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)